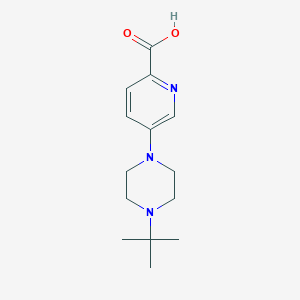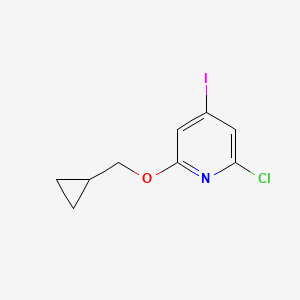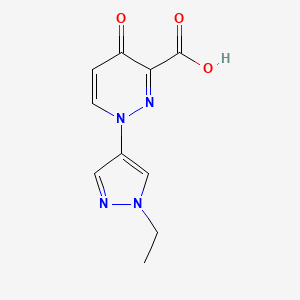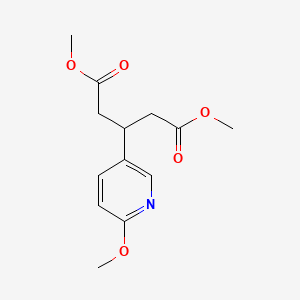
4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a piperidine moiety, which is a saturated heterocyclic amine. The combination of these two structures imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions. For example, 4-chloromethylquinoline can react with piperidine to form the desired piperidin-4-ylmethoxy group.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline or piperidine derivatives.
Applications De Recherche Scientifique
4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as lysine-specific demethylase 1 (LSD1), which plays a role in gene expression regulation. By inhibiting LSD1, the compound can modulate the methylation status of histone proteins, thereby affecting gene expression and potentially leading to anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(piperidin-4-ylmethoxy)pyridine: This compound also contains a piperidine moiety and is known for its potent inhibition of LSD1.
4-(piperidin-4-yl)morpholine: Another compound with a piperidine ring, used in various synthetic applications.
Uniqueness
4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one is unique due to its specific combination of a quinoline core and a piperidine moiety, which imparts distinct chemical and biological properties. Its ability to inhibit LSD1 with high selectivity makes it a valuable compound in the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C18H24N2O2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
4-(piperidin-4-ylmethoxy)-3-propan-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H24N2O2/c1-12(2)16-17(22-11-13-7-9-19-10-8-13)14-5-3-4-6-15(14)20-18(16)21/h3-6,12-13,19H,7-11H2,1-2H3,(H,20,21) |
Clé InChI |
BFPRUEHBFDHEMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C2=CC=CC=C2NC1=O)OCC3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[2-(Dimethylamino)ethoxy]naphthalene-2-carboxylic acid](/img/structure/B13883772.png)
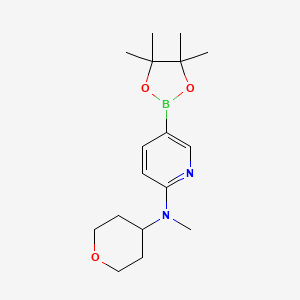

![Ethyl (6-methylimidazo[1,2-a]pyridin-2-yl)-acetate](/img/structure/B13883786.png)
